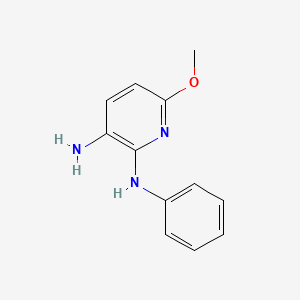

6-Methoxy-N2-phenylpyridine-2,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

6-methoxy-2-N-phenylpyridine-2,3-diamine |

InChI |

InChI=1S/C12H13N3O/c1-16-11-8-7-10(13)12(15-11)14-9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,15) |

InChI Key |

ATFIVLKHEYEYDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy N2 Phenylpyridine 2,3 Diamine and Analogues

Strategies for the Construction of the Pyridine (B92270) Core within the Target Compound

The formation of the correctly substituted pyridine ring is a critical first step. This typically involves starting with a pre-existing pyridine derivative and introducing the necessary functional groups in a regiocontrolled manner. Key strategies include the sequential halogenation and nitration of pyridine precursors, followed by the introduction of the methoxy (B1213986) group.

The pyridine ring is an electron-deficient heterocycle, which makes direct electrophilic aromatic substitution, such as nitration and halogenation, challenging compared to benzene. youtube.com These reactions often require harsh conditions and can lead to mixtures of products. chemrxiv.org A common strategy to overcome this is to start with a more reactive pyridine derivative or to use forcing conditions.

A viable synthetic route towards 6-Methoxy-N2-phenylpyridine-2,3-diamine can commence from 2,6-dichloropyridine. The nitration of this precursor is a key step to introduce the nitrogen functionality that will ultimately become the 3-amino group. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. google.com The presence of the two electron-withdrawing chloro groups further deactivates the ring, but the directing effects favor substitution at the 3-position.

Reaction Scheme: Nitration of 2,6-Dichloropyridine

2,6-Dichloropyridine + HNO₃/H₂SO₄ → 2,6-Dichloro-3-nitropyridine (B41883)

Following nitration, one of the chloro groups must be converted into an amino group. This is achieved through ammonolysis, where 2,6-dichloro-3-nitropyridine is treated with ammonia, typically in a solvent like methanol. This nucleophilic aromatic substitution reaction preferentially occurs at the 2-position, yielding 2-amino-6-chloro-3-nitropyridine (B151482). google.com This intermediate is a crucial precursor for the subsequent introduction of the methoxy group.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions, which are electronically activated for nucleophilic attack. stackexchange.comechemi.com The stability of the anionic intermediate (Meisenheimer complex) is enhanced by resonance forms that place the negative charge on the electronegative nitrogen atom, making substitution at these positions favorable. stackexchange.compearson.com

In the synthesis of the target compound, the remaining chloro group in 2-amino-6-chloro-3-nitropyridine is replaced by a methoxy group. This is typically accomplished by reacting the precursor with sodium methoxide (B1231860) in a polar solvent such as methanol. google.com The methoxide ion acts as the nucleophile, displacing the chloride leaving group to form 2-amino-6-methoxy-3-nitropyridine (B1334430). This reaction proceeds efficiently due to the activation provided by both the ring nitrogen and the adjacent nitro group.

Table 1: Nucleophilic Aromatic Substitution for Methoxy Group Introduction

| Precursor | Reagent | Solvent | Product |

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 2-Amino-6-methoxy-3-nitropyridine |

| 2,6-Dichloro-3-nitropyridine | Sodium methoxide | Methanol | 2-Chloro-6-methoxy-3-nitropyridine (B41990) |

This step successfully installs the required methoxy group at the 6-position, completing the synthesis of the key nitro-amino precursor, 2-amino-6-methoxy-3-nitropyridine.

Formation of the Diamine Functionality in 6-Methoxy-2,3-pyridinediamine Precursors

The conversion of the nitro group in 2-amino-6-methoxy-3-nitropyridine to a primary amine is the final step in constructing the diamine backbone. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, with several reliable methods available. unimi.it These can be broadly categorized into catalytic hydrogenation and metallic reduction methods.

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. ncert.nic.in The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. wikipedia.org

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. ncert.nic.incommonorganicchemistry.com The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields and selectivity. For instance, a patented process describes the catalytic reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine (B1587572). google.com Similarly, the synthesis of 2,3-diaminopyridine (B105623) from 2,3-dinitropyridine (B76908) has been achieved using palladium on carbon as a catalyst with hydrogen gas in an organic solvent. google.com

A significant challenge in the hydrogenation of nitro-pyridines containing halogens is the potential for hydrodehalogenation. To address this, specialized catalysts, such as sulfided platinum, have been developed to achieve chemoselective reduction of the nitro group while preserving the halide substituent. unimi.it

Table 2: Catalytic Hydrogenation Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Solvents | Key Features |

| Pd/C | H₂ gas | Ethanol, Methanol, EtOAc | Highly efficient, most common method commonorganicchemistry.com |

| Raney Nickel | H₂ gas | Ethanol, Methanol | Useful when dehalogenation is a concern commonorganicchemistry.com |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Effective under various conditions wikipedia.org |

| Sulfided Platinum | H₂ gas | Various | High chemoselectivity, prevents dehalogenation unimi.it |

Metallic Reduction Methods in Aqueous Acidic Media

Metallic reductions, often referred to as dissolving metal reductions, provide a classical and robust alternative to catalytic hydrogenation. These methods are particularly useful when certain functional groups are incompatible with catalytic conditions. The most common procedure involves the use of a metal, such as iron, zinc, or tin, in the presence of an acid. ncert.nic.incommonorganicchemistry.com

The Béchamp reduction, which uses iron filings in an acidic medium (e.g., acetic acid or hydrochloric acid), is a historically significant and cost-effective method for converting aromatic nitro compounds to anilines. unimi.itcommonorganicchemistry.com A key advantage is that the iron(II) chloride formed can be hydrolyzed, regenerating the acid and thus requiring only a catalytic amount to initiate the reaction. ncert.nic.in

Other effective metal/acid systems include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and zinc (Zn) in acetic acid. commonorganicchemistry.com These methods are generally mild and can tolerate a variety of other functional groups. The synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride (B599025) can be specifically achieved through the metallic reduction of 2-amino-6-methoxy-3-nitropyridine using a reducing agent in an aqueous acidic medium. google.com

Introduction of the N2-Phenyl Moiety

The final key transformation is the formation of the C-N bond between the 2-amino group of the pyridine core and a phenyl ring. This step requires a selective N-arylation reaction. While direct nucleophilic substitution is generally not feasible for this transformation, modern cross-coupling reactions provide efficient pathways.

The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl amines. This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. In the context of synthesizing the target compound, a plausible strategy would involve coupling 6-methoxy-pyridine-2,3-diamine with an aryl halide like bromobenzene (B47551) or iodobenzene. The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃). This methodology has been successfully applied to the synthesis of N-arylpyrimidin-2-amines, which are structurally analogous to the target molecule, demonstrating its applicability to heterocyclic systems. nih.gov

Alternatively, the N-phenyl group could be introduced earlier in the synthesis. For example, 2-chloro-6-methoxy-3-nitropyridine could be coupled with aniline (B41778) under Buchwald-Hartwig conditions, followed by the reduction of the nitro group to furnish the final product. The choice of synthetic route depends on the relative reactivity of the starting materials and the potential for side reactions.

Amination Reactions with Phenyl-Containing Reagents (e.g., Buchwald-Hartwig Amination Strategies)

The introduction of a phenyl group onto the diamine scaffold is a critical step in the synthesis of this compound. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is ideal for the arylation of amines. organic-chemistry.org

In a typical Buchwald-Hartwig reaction for the synthesis of the target compound, a suitable precursor such as 2,3-diamino-6-methoxypyridine would be reacted with an aryl halide, like bromobenzene, in the presence of a palladium catalyst and a phosphine ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov The reaction is carried out in the presence of a base, such as sodium tert-butoxide, and in an inert solvent like toluene. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. libretexts.org

While a specific protocol for the Buchwald-Hartwig amination of 2,3-diamino-6-methoxypyridine is not extensively detailed in readily available literature, the general principles of this reaction are widely applicable to heterocyclic amines. nih.gov Optimization of reaction conditions, including the specific palladium precursor, ligand, base, and solvent, would be necessary to achieve high yields and selectivity for the desired N2-phenylated product.

Selective Functionalization of Diaminopyridine Precursors

The synthesis of this compound originates from a key precursor, 2,3-diamino-6-methoxypyridine. A common synthetic route to this precursor involves a multi-step process starting from more readily available materials. One patented method describes the production of 2,3-diamino-6-methoxypyridine dihydrochloride through the reduction of 2-amino-6-methoxy-3-nitropyridine. google.com This reduction can be achieved using various reducing agents, with metallic reduction in an aqueous acidic medium being a preferred method. google.com

The precursor, 2-amino-6-methoxy-3-nitropyridine, is itself synthesized by the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a polar solvent like methanol. google.com This step highlights the selective functionalization of a dihalopyridine precursor, where one halogen is displaced by a methoxy group. The starting material, 2-amino-6-chloro-3-nitropyridine, can be obtained from the ammonolysis of 2,6-dichloro-3-nitropyridine. google.com This sequential functionalization demonstrates the controlled introduction of different substituents onto the pyridine ring to build the desired diaminopyridine core.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of a wider chemical space and the investigation of structure-activity relationships. These syntheses often employ N-alkylation, N-arylation, and the introduction of diverse substituents on the pyridine ring.

N-Alkylation and N-Arylation Strategies for Related Pyridinediamines (e.g., N2-methylpyridine-2,3-diamine, N2,N2-dimethylpyridine-2,5-diamine)

N-alkylation of pyridinediamines can be achieved through various methods. For the synthesis of compounds like N2-methylpyridine-2,3-diamine, a common strategy involves the reaction of the parent diamine with an alkylating agent such as methyl iodide in the presence of a base. nih.gov This reaction introduces a methyl group onto one of the amino nitrogens. The synthesis of N2,N6-Dimethyl-N-(4-methoxyphenyl)-3-nitropyridin-2,6-diamine has been reported via the refluxing of a precursor with a methylamine-methanol solution. nih.gov

For more complex N-arylations, palladium-catalyzed methods like the Buchwald-Hartwig amination are again highly relevant. These reactions allow for the coupling of a wide range of aryl and heteroaryl halides with the amino groups of the pyridinediamine core. The chemoselectivity of these reactions, particularly in the case of unsymmetrical diamines, can often be controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.net

| Compound | Synthetic Strategy | Key Reagents |

| N2-methylpyridine-2,3-diamine | N-methylation | Methyl iodide, Base |

| N2,N2-dimethylpyridine-2,5-diamine | N,N-dimethylation | Not explicitly detailed |

| N2-phenylpyridine-2,3-diamine | N-arylation (Buchwald-Hartwig) | Bromobenzene, Pd catalyst, Ligand, Base |

Exploration of Diverse Substituents on the Pyridine Ring

The introduction of a variety of substituents onto the pyridine ring of diaminopyridines is a key strategy for creating a diverse library of analogues. This can be achieved by starting with appropriately substituted pyridine precursors or by direct functionalization of the diaminopyridine core.

For instance, the synthesis of 2,3-diamino-5-bromopyridine (B182523) has been accomplished through a three-step sequence involving bromination, nitration, and subsequent hydrogenation of 2-aminopyridine (B139424). arkat-usa.orgresearchgate.net This brominated diamine can then serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, or other functional groups at the 5-position of the pyridine ring.

Multicomponent reactions have also been employed for the efficient synthesis of substituted 2-aminopyridine derivatives, which can be precursors to diaminopyridines. nih.gov These one-pot reactions allow for the rapid assembly of complex pyridine structures from simple starting materials.

Regioselective Functionalization Techniques for Enhanced Synthetic Control

Achieving regioselectivity is a paramount challenge in the synthesis of functionalized pyridinediamines, especially when multiple reactive sites are present. The differential reactivity of the amino groups and the various positions on the pyridine ring can be exploited to direct functionalization to a specific site.

In the case of 2,3-diaminopyridine derivatives, the β-amino group (at the 3-position) can exhibit different reactivity compared to the α-amino group (at the 2-position). For example, regioselective condensation of 2,3-diamino-5-bromopyridine with substituted benzaldehydes under mild acidic conditions has been shown to selectively form imines at the 3-amino group. arkat-usa.org This selective imine formation can be a precursor to the synthesis of N3-substituted derivatives.

Furthermore, directed C-H functionalization is a powerful tool for the regioselective introduction of substituents onto the pyridine ring. mdpi.com By using a directing group, it is possible to activate a specific C-H bond for reaction, allowing for precise control over the position of functionalization. While specific applications to 6-methoxypyridine-2,3-diamine are not widely reported, these advanced synthetic methods hold great promise for the controlled synthesis of complex analogues.

Reaction Chemistry and Mechanistic Investigations of 6 Methoxy N2 Phenylpyridine 2,3 Diamine

Reactivity of the Diamine Functionality of the Chemical Compound

The ortho-diamine arrangement on the pyridine (B92270) core is the primary locus of reactivity, enabling a variety of transformations, particularly those involving nucleophilic attack and condensation reactions.

Both the 3-amino and the N2-phenylamino groups possess lone pairs of electrons on their nitrogen atoms, rendering them nucleophilic. These groups can readily participate in reactions with a wide range of electrophiles. The primary amino group at the 3-position is generally more sterically accessible and, depending on the electronic effects of the N2-phenyl group, may exhibit different nucleophilicity compared to the secondary amino group. This differential reactivity can be exploited for selective functionalization. For instance, in acylation or alkylation reactions, the site of initial attack can often be controlled by the choice of reagents and reaction conditions.

A hallmark of ortho-diamines is their utility in cyclocondensation reactions to form fused heterocyclic systems. 6-Methoxy-N2-phenylpyridine-2,3-diamine serves as a valuable precursor for the synthesis of complex molecules containing pyrido-fused imidazole (B134444) or quinoxaline (B1680401) moieties.

The synthesis of quinoxaline derivatives is a classic transformation of 1,2-diamines, typically achieved through condensation with 1,2-dicarbonyl compounds. nih.govnih.gov This reaction provides a straightforward route to novel, substituted pyrido[2,3-b]pyrazines, which are analogues of quinoxalines. Similarly, the reaction with various aldehydes or carboxylic acids and their derivatives can lead to the formation of fused imidazole rings, specifically pyrido[2,3-d]imidazoles. uokerbala.edu.iqresearchgate.netresearchgate.netuobasrah.edu.iqnih.gov These reactions significantly expand the structural diversity achievable from this diamine precursor.

| Reactant | Resulting Fused Heterocycle Core | General Product Structure |

|---|---|---|

| Benzil (a 1,2-diketone) | Pyrido[2,3-b]pyrazine (Quinoxaline analogue) | 8-Methoxy-N-phenyl-2,3-diphenylpyrido[2,3-b]pyrazin-6-amine |

| Glyoxal (B1671930) (a 1,2-dialdehyde) | Pyrido[2,3-b]pyrazine (Quinoxaline analogue) | 8-Methoxy-N-phenylpyrido[2,3-b]pyrazin-6-amine |

| Benzaldehyde | Pyrido[2,3-d]imidazole | 7-Methoxy-1,2-diphenyl-1H-pyrido[2,3-d]imidazol-5-amine |

| Formic Acid | Pyrido[2,3-d]imidazole | 7-Methoxy-1-phenyl-1H-pyrido[2,3-d]imidazol-5-amine |

The N2-phenyl substituent exerts a significant influence on the reactivity of the diamine. Electronically, the phenyl group can withdraw electron density from the nitrogen atom via resonance, potentially reducing its nucleophilicity compared to the primary 3-amino group. Sterically, the bulky phenyl group can hinder the approach of reactants to the N2-nitrogen, further favoring reactions at the 3-amino position. This inherent bias in reactivity is crucial for regioselective synthesis. For example, in a cyclocondensation reaction with an unsymmetrical dicarbonyl compound, the initial nucleophilic attack is more likely to occur from the more nucleophilic and less hindered 3-amino group, thereby dictating the final orientation of the substituents on the newly formed heterocyclic ring.

Electrophilic Aromatic Substitution on the Pyridine Ring of the Chemical Compound

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of three powerful activating groups—two amino groups and one methoxy (B1213986) group—overcomes this inherent deactivation. These electron-donating groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

The directing effects of these substituents must be considered to predict the regioselectivity of EAS reactions such as nitration, halogenation, or sulfonation. The amino and methoxy groups are ortho, para-directing. In the case of this compound, the positions ortho and para to these activating groups are C4 and C5. The C5 position is ortho to the methoxy group at C6 and para to the amino group at C2. The C4 position is ortho to the amino group at C3 and meta to the methoxy group at C6. The synergistic activation from multiple groups strongly favors substitution at the C5 position, and to a lesser extent, the C4 position. The precise outcome would depend on the specific electrophile and reaction conditions used. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Properties of the Chemical Compound

The nitrogen atoms of the pyridine ring and the two amino groups make this compound an excellent candidate for acting as a multidentate ligand in coordination chemistry. It can coordinate to metal ions through the pyridine nitrogen and one or both of the amino nitrogens, functioning as a bidentate or potentially a tridentate chelating agent.

This ligand is capable of forming stable complexes with a variety of transition metals, leading to compounds with interesting photophysical, catalytic, or biological properties. nih.gov

Iridium(III) Complexes : Iridium(III) is well-known for forming stable, often luminescent, octahedral complexes. mdpi.commdpi.com The target ligand can act as a bidentate N,N'-donor, similar to bipyridine, coordinating to an Iridium(III) center. The presence of the phenyl group could also allow for cyclometalation, where a C-H bond on the phenyl ring is activated to form a C-N chelate, a common motif in highly emissive Iridium(III) complexes. rsc.orgnih.gov

Copper(II) Complexes : Copper(II) readily forms complexes with nitrogen-donor ligands, typically adopting square planar or distorted octahedral geometries. nih.govnih.govrsc.org this compound can form stable chelates with Copper(II), with the diamine functionality binding to the metal center. mdpi.comnih.gov

Gold(III) Complexes : Gold(III) complexes, which are isoelectronic with Platinum(II), typically exhibit a square-planar geometry. frontiersin.org The ligand can form stable N,N'-chelated complexes with Gold(III). Similar to iridium, cyclometalation involving the N2-phenyl group is a possibility, leading to highly stable C,N-coordinated organogold compounds. nih.govresearchgate.net

Palladium(II) Complexes : Palladium(II) complexes are of significant interest, particularly for their applications in catalysis. science.gov This ligand can coordinate to Palladium(II) to form square planar complexes. orientjchem.orgresearchgate.netresearchgate.net These complexes can serve as catalysts for cross-coupling reactions, leveraging the stable coordination environment provided by the diamine pyridine scaffold. irapa.org

| Metal Ion | Typical Oxidation State | Expected Coordination Geometry | Potential Ligand Binding Mode |

|---|---|---|---|

| Iridium | +3 | Octahedral | Bidentate (N,N'), Cyclometalated (C,N) |

| Copper | +2 | Square Planar / Distorted Octahedral | Bidentate (N,N') |

| Gold | +3 | Square Planar | Bidentate (N,N'), Cyclometalated (C,N) |

| Palladium | +2 | Square Planar | Bidentate (N,N') |

Principles of Ligand Design and Chelation Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the stability, structure, and reactivity of metal complexes. For this compound, its structure suggests it would primarily function as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine ring and one of the adjacent amino groups.

Key Principles:

Chelation: The two adjacent amino groups and the pyridine nitrogen offer potential binding sites. The most probable chelation mode would involve the pyridine nitrogen and the amino group at the 2-position, forming a stable five-membered ring with a coordinated metal ion. This is a common and favored arrangement for 2,3-diaminopyridine (B105623) derivatives.

Steric Hindrance: The presence of the phenyl group on the N2-amino nitrogen introduces significant steric bulk. This can influence the preferred conformation of the ligand upon coordination and may restrict the approach of other ligands to the metal center.

Electronic Effects: The combination of the electron-donating amino groups and the methoxy group, along with the π-accepting pyridine ring, creates a nuanced electronic profile that can be tuned by the specific metal ion.

Anticipated Chelation Modes:

Based on analogous structures, the following chelation modes could be anticipated for this compound:

| Chelation Mode | Coordinating Atoms | Resulting Chelate Ring Size | Plausibility |

| Bidentate | N(pyridine), N(2-amino) | 5-membered | Highly probable |

| Bidentate | N(2-amino), N(3-amino) | 4-membered | Less probable due to ring strain |

| Monodentate | N(pyridine) | - | Possible, but chelation is generally favored |

Impact of the Methoxy Group on Coordination Behavior and Electronic Properties

Substituents on a ligand framework can profoundly alter its coordination chemistry. The methoxy group (-OCH3) at the 6-position of the pyridine ring in this compound is expected to exert both electronic and steric effects.

Electronic Influence:

Electron-Donating Nature: The methoxy group is a strong sigma-donor and a pi-donor, increasing the electron density on the pyridine ring. This enhanced electron density on the pyridine nitrogen is expected to increase its basicity and its ability to coordinate to metal ions.

Stabilization of Metal Complexes: By increasing the electron-donating ability of the ligand, the methoxy group can lead to the formation of more stable metal complexes, particularly with electron-poor metal centers.

Impact on Coordination Geometry:

Secondary Interactions: The oxygen atom of the methoxy group could potentially participate in weak secondary interactions, such as hydrogen bonding with co-ligands or solvent molecules, which can influence the crystal packing and supramolecular assembly of its metal complexes.

A comparative analysis of hypothetical bond lengths in related pyridine-based ligands highlights the expected electronic influence of a methoxy substituent:

| Ligand | M-N(pyridine) Bond Length (Hypothetical) | Rationale |

| 2,3-Diaminopyridine | Shorter | Increased electron density on the pyridine nitrogen from the methoxy group strengthens the metal-ligand bond. |

| 6-Chloro-pyridine-2,3-diamine | Longer | The electron-withdrawing nature of the chloro group would decrease the basicity of the pyridine nitrogen, leading to a weaker and longer bond with the metal. |

Oxidative and Reductive Transformations of the Chemical Compound

Detailed experimental data on the electrochemical behavior of this compound, such as that obtained from cyclic voltammetry, is not available in the current body of scientific literature. However, predictions regarding its oxidative and reductive transformations can be made based on the functional groups present in the molecule.

Potential Oxidative Pathways:

Oxidation of Amino Groups: The primary and secondary amino groups are susceptible to oxidation, which could lead to the formation of nitroso, nitro, or azo compounds under appropriate conditions. The phenyl-substituted amino group may exhibit different reactivity compared to the primary amino group.

Oxidation of the Pyridine Ring: While aromatic rings are generally stable, under harsh oxidative conditions, degradation of the pyridine ring could occur.

Potential Reductive Pathways:

Reduction of the Pyridine Ring: The pyridine ring can be reduced, although this typically requires strong reducing agents or catalytic hydrogenation. This would result in the formation of a piperidine (B6355638) derivative.

Without experimental data, the redox potentials of these transformations remain unknown.

Photoinduced Reactions and Applications in Photoredox Catalysis

There is no published research detailing the photoinduced reactions of this compound or its application as a ligand in photoredox catalysis. The field of photoredox catalysis often employs ligands that can form stable complexes with photosensitizing metals like ruthenium and iridium, and which can modulate the photophysical and electrochemical properties of these complexes. researchgate.netmdpi.com

Theoretical Potential in Photoredox Catalysis:

Ligand for Photosensitizers: In principle, this compound could serve as a ligand in the synthesis of new photosensitizers. The electronic properties of the resulting complex would be influenced by the methoxy and amino substituents.

Modulation of Redox Potentials: The electron-donating nature of the methoxy and amino groups would be expected to make the resulting metal complex more electron-rich. This would generally make the complex more easily oxidized and less easily reduced, thereby tuning its excited-state redox potentials.

The following table presents a hypothetical comparison of the excited-state reduction potentials of a Ru(II) complex with bipyridine versus a hypothetical complex with this compound, illustrating the expected electronic effect of the ligand.

| Complex | Excited-State Reduction Potential (E*red) (Hypothetical) | Rationale |

| [Ru(bpy)3]2+ | ~ +0.75 V vs SCE | Standard benchmark photosensitizer. |

| [Ru(6-MeO-N2-Ph-pyd)n(bpy)3-n]2+ | < +0.75 V vs SCE | The electron-donating nature of the methoxy and amino groups would make the excited state a weaker oxidant (less positive potential). |

It must be reiterated that this discussion is based on theoretical principles, and experimental validation is required to confirm the actual behavior of this compound.

Advanced Spectroscopic and Computational Analysis of 6 Methoxy N2 Phenylpyridine 2,3 Diamine

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The precise molecular structure of 6-Methoxy-N2-phenylpyridine-2,3-diamine can be unequivocally determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and phenyl rings, the amine protons, and the methoxy (B1213986) group protons are expected. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the protons on the pyridine ring are expected to appear in the aromatic region, with their exact positions dictated by the electron-donating amine and methoxy groups. Similarly, the phenyl group protons will exhibit characteristic splitting patterns based on their substitution. The amine protons are likely to appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration. The methoxy group will present as a sharp singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbons in the pyridine and phenyl rings are indicative of the electronic environment. The carbon of the methoxy group will resonate at a characteristic upfield position.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups should appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations will be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching bands are anticipated just above 3000 cm⁻¹, while the C-O stretching of the methoxy group will likely produce a strong absorption band around 1050-1250 cm⁻¹. The presence of the pyridine and phenyl rings will also give rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern can offer additional structural clues, as the molecule breaks apart in a predictable manner upon ionization.

Table 1: Predicted Spectroscopic Data for this compound This table is generated based on typical values for similar functional groups and structural motifs.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in DMSO-d₆) | δ 7.5-6.5 (m, Ar-H), δ 5.0-4.0 (br s, NH₂ and NH), δ 3.8 (s, OCH₃) |

| ¹³C NMR (in DMSO-d₆) | δ 160-110 (Ar-C), δ 55 (OCH₃) |

| IR Spectroscopy (cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1580 (C=C and C=N stretch), 1250 (C-O stretch) |

| Mass Spectrometry (m/z) | Molecular Ion Peak [M]⁺ corresponding to the molecular weight of C₁₂H₁₃N₃O |

Theoretical Investigations of Electronic Structure and Reactivity

Computational chemistry provides a powerful lens through which to examine the electronic structure and reactivity of this compound at the molecular level. Techniques such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis can offer deep insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to model various potential reaction pathways, such as electrophilic aromatic substitution or reactions involving the amine groups. By calculating the energies of reactants, transition states, and products, the energetics of these pathways can be determined, allowing for predictions of reaction feasibility and selectivity. For instance, the nucleophilicity of the different positions on the aromatic rings can be assessed to predict the most likely sites for electrophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of the HOMO and LUMO of this compound are crucial determinants of its chemical behavior. The HOMO, being the orbital containing the most loosely held electrons, indicates the molecule's ability to act as a nucleophile. Conversely, the LUMO, the lowest energy empty orbital, signifies its capacity to act as an electrophile.

For this compound, the HOMO is expected to be localized predominantly on the electron-rich pyridine ring and the amine groups, indicating that these are the primary sites for electrophilic attack. The LUMO is likely distributed over the aromatic system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations This table presents hypothetical data to illustrate the outputs of FMO analysis.

| Parameter | Illustrative Value | Implication for Reactivity |

| HOMO Energy | -5.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 4.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

A significant advantage of computational chemistry is its ability to model transient species like transition states, which are often difficult to observe experimentally. By locating the transition state structures for potential reactions involving this compound, detailed reaction mechanisms can be elucidated. The geometry and energy of the transition state provide critical information about the activation barrier of a reaction, which in turn governs the reaction rate. This allows for a step-by-step understanding of how transformations occur at the molecular level.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound play a significant role in its properties and interactions. The molecule possesses a degree of rotational freedom around the C-N bond connecting the phenyl group to the pyridine ring. Conformational analysis, often performed using computational methods, can identify the most stable conformations and the energy barriers between them.

Intramolecular hydrogen bonding can also influence the preferred conformation. For example, a hydrogen bond could potentially form between one of the amine hydrogens and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group, which would stabilize a particular conformation. These non-covalent interactions are crucial in determining the molecule's shape and can impact its chemical and physical properties.

Computational Design and Prediction of Novel Derivatives and Analogues

The structural and electronic insights gained from the analysis of this compound can be leveraged for the computational design of novel derivatives and analogues with tailored properties. This structure-based design approach is widely used in fields such as medicinal chemistry and materials science. nih.govnih.gov

By systematically modifying the core structure of this compound in silico—for example, by introducing different substituents on the phenyl or pyridine rings—a library of virtual compounds can be created. The properties of these new molecules, such as their electronic characteristics, reactivity, and potential biological activity, can then be predicted using the computational methods described above. This allows for the rapid screening of many potential candidates and the prioritization of the most promising ones for synthesis and experimental testing. For instance, substituents could be chosen to modulate the HOMO-LUMO gap to fine-tune the molecule's reactivity or to introduce specific interactions with a biological target. This predictive power of computational chemistry accelerates the discovery and development of new functional molecules.

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate for Complex Heterocyclic Systems

The ortho-diamine motif on the pyridine (B92270) scaffold is a classical precursor for the construction of fused heterocyclic systems. The differential reactivity of the primary and secondary amines can be exploited for regioselective transformations, making it a highly valuable intermediate for generating molecular diversity.

The 1,2-diamine functionality is an ideal starting point for the synthesis of the imidazole (B134444) ring, a privileged structure in medicinal chemistry. nih.gov The reaction of 6-Methoxy-N2-phenylpyridine-2,3-diamine with various one-carbon electrophiles leads to the formation of pyridine-fused imidazoles, specifically imidazo[4,5-b]pyridine derivatives.

A common and effective method is the Phillips condensation, which involves reacting the diamine with an aldehyde in the presence of an oxidizing agent or under aerobic conditions. The reaction proceeds through the initial formation of a Schiff base, followed by cyclization and subsequent oxidation to yield the aromatic fused imidazole. The use of different aldehydes allows for the introduction of a wide variety of substituents at the 2-position of the resulting imidazole ring.

Alternatively, condensation with carboxylic acids or their derivatives (such as esters or acid chlorides) provides another direct route to 2-substituted imidazo[4,5-b]pyridines. These synthetic strategies highlight the role of the parent diamine as a foundational scaffold for building a library of complex imidazole derivatives. nih.govresearchgate.net

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Reactant (Aldehyde) | Product (2-Substituent) | Potential Application Area |

| Formaldehyde | Unsubstituted (H) | Core scaffold modification |

| Benzaldehyde | Phenyl | Pharmaceutical intermediates |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Agrochemical synthesis |

| Pyridine-4-carboxaldehyde | 4-Pyridyl | Materials science, Ligand design |

Beyond imidazoles, the vicinal diamine structure of this compound is a key component for constructing other novel pyridine-fused ring systems. nih.govnih.gov Condensation reactions with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, lead to the formation of pyrazino[2,3-b]pyridine derivatives. These fused systems are of significant interest due to their unique electronic properties and potential applications in organic electronics and as biologically active agents.

The ability to generate these complex heterocyclic frameworks from a single, well-defined precursor underscores the synthetic utility of this compound. whiterose.ac.ukresearchgate.net The methoxy (B1213986) and phenyl substituents on the starting material are carried through the synthesis, providing specific steric and electronic properties to the final fused products, which can be crucial for tuning their function in various applications.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of two nitrogen atoms positioned on an aromatic pyridine ring makes this compound an excellent candidate for a bidentate chelating ligand. researchgate.net The two nitrogen donors can coordinate to a single metal center to form a stable five-membered ring, a common and favorable arrangement in coordination chemistry. This chelation effect enhances the stability of the resulting metal complex compared to monodentate ligands. The pyridine ring itself can also participate in electronic interactions, further modulating the properties of the catalyst.

In transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, ligands play a critical role in stabilizing the metal center, influencing its reactivity, and promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). rsc.orgmdpi.commdpi.com Nitrogen-containing ligands are widely used for this purpose.

When complexed with palladium, this compound can form a catalytically active species for Suzuki-Miyaura reactions. researchgate.netnih.gov The bidentate coordination is expected to create a robust catalytic center capable of facilitating the coupling of aryl halides with boronic acids to form biaryl compounds, which are prevalent structures in pharmaceuticals and advanced materials.

Table 2: Hypothetical Suzuki-Miyaura Catalytic System

| Component | Role | Example |

| Metal Precursor | Source of active catalyst | Palladium(II) acetate |

| Ligand | This compound | Stabilization of Pd(0), modulation of reactivity |

| Substrate 1 | Aryl or heteroaryl halide | 4-Bromoanisole |

| Substrate 2 | Boronic acid or ester | Phenylboronic acid |

| Base | Activates boronic acid, neutralizes acid byproduct | Potassium carbonate |

| Solvent | Reaction medium | Toluene/Water |

Catalytic C-H amination is a powerful, atom-economical method for forming carbon-nitrogen bonds directly from C-H bonds. These reactions often employ late transition metal catalysts (e.g., rhodium, ruthenium, palladium) that require carefully designed ligands to control reactivity and selectivity.

The this compound ligand can serve as a spectator ligand in such transformations. By coordinating to the metal center, it can help stabilize high-energy intermediates and direct the catalyst to a specific C-H bond on the substrate. The electronic properties imparted by the methoxy and phenyl groups can fine-tune the electron density at the metal center, which is crucial for optimizing the efficiency of the C-H activation and amination steps. researchgate.net

Photoredox catalysis utilizes light energy to drive chemical reactions via single-electron transfer pathways. The core of these systems is a photocatalyst, typically a transition metal complex (e.g., of iridium or ruthenium) bearing sophisticated organic ligands. These ligands are fundamental to the catalyst's function, as they dictate its photophysical properties (light absorption, excited-state lifetime) and redox potentials.

The pyridine-based structure of this compound, with its aromatic system and nitrogen donor atoms, makes it a suitable component for integration into photoredox catalytic systems. It could be used as a primary ligand to construct new photosensitizers. The ability of the pyridine ring to participate in π-stacking and the nitrogen atoms to coordinate strongly to the metal center could lead to photocatalysts with novel and desirable electrochemical properties, enabling new synthetic transformations.

Contribution to the Engineering of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The modular nature of COF synthesis allows for precise control over their structure and function, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. unhas.ac.idacs.org The diamine functionality of this compound makes it a prime candidate for incorporation into COF architectures.

The construction of COFs often relies on the reaction between multitopic building blocks, such as diamines and dialdehydes or triamines and trialdehydes, to form extended, porous networks. researchgate.netnih.gov The two amine groups on the pyridine ring of this compound can react with aldehyde-functionalized monomers to form stable imine linkages, which are common in COF chemistry. researchgate.net

The integration of the pyridine and methoxy moieties into the COF backbone could impart specific properties to the resulting framework. The nitrogen atom in the pyridine ring can act as a Lewis basic site, potentially enhancing the COF's affinity for specific guest molecules or serving as a catalytic center. Furthermore, the presence of the methoxy group can influence the electronic properties and the hydrophilicity of the pores within the COF, which can be advantageous for selective adsorption and separation processes. tandfonline.com While direct synthesis of a COF using this compound has not been explicitly detailed in the reviewed literature, the principles of COF design strongly suggest its potential as a valuable building block for creating functional porous materials. rsc.orgmdpi.com

Table 1: Potential Contributions of this compound in COF Engineering

| Structural Feature | Potential Contribution to COF Properties |

| Diamine Functionality | Enables formation of porous polymeric networks through reactions with aldehyde monomers. |

| Pyridine Ring | Introduces Lewis basic sites for potential catalytic activity or selective guest binding. |

| Methoxy Group | Modifies the electronic properties and surface polarity of the COF pores. |

| Phenyl Group | Contributes to the rigidity and thermal stability of the framework. |

Development of Advanced Organic Materials Through Structural Integration

The unique combination of a rigid pyridine core, a flexible methoxy group, and reactive amine functionalities in this compound makes it an intriguing precursor for various advanced organic materials.

Precursors for Liquid Crystals:

Thermotropic liquid crystals are organic compounds that exhibit a liquid crystalline phase as the temperature is varied. orientjchem.orgmdpi.com The design of such materials often involves the incorporation of rigid, anisotropic molecular cores. nih.gov Pyridine derivatives are known to be effective core structures in liquid crystalline materials due to their rigidity and polarizability. tandfonline.comrsc.org

Derivatives of this compound could be synthesized to possess the necessary molecular shape and intermolecular interactions to induce liquid crystalline behavior. For instance, acylation or Schiff base condensation of the diamine groups with long alkyl chains could lead to rod-like or calamitic molecules, a common motif in liquid crystals. beilstein-journals.orgtandfonline.com The methoxy group can influence the mesophase stability and transition temperatures. nih.gov While specific liquid crystalline derivatives of this compound are not documented in the available literature, the established principles of liquid crystal design suggest a strong potential for this compound to serve as a versatile scaffold. orientjchem.orgijciras.com

Components in Organic Light-Emitting Devices (OLEDs):

Organic light-emitting diodes (OLEDs) are solid-state devices that utilize organic compounds as the emissive electroluminescent layer. researchgate.netijert.org The performance of an OLED is highly dependent on the properties of the organic materials used, including their charge transport capabilities and photoluminescent efficiency. ossila.comnih.gov

Table 2: Potential Roles in Advanced Organic Materials

| Application Area | Potential Role of this compound | Rationale |

| Liquid Crystals | Precursor for mesogenic molecules | The rigid pyridine core and potential for derivatization with anisotropic groups can induce liquid crystalline phases. |

| Organic Light-Emitting Devices (OLEDs) | Building block for hole-transporting or emissive materials | Aromatic diamine structure is common in hole-transport layers, and the combination of donor and acceptor moieties can lead to emissive properties. |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes to 6-Methoxy-N2-phenylpyridine-2,3-diamine

Traditional synthetic methods for pyridine (B92270) derivatives often involve hazardous reagents and generate significant waste. rasayanjournal.co.in The future of synthesizing this compound lies in the adoption of green chemistry principles to enhance efficiency and environmental compatibility. mdpi.comrsc.org A conventional route may involve the reduction of a nitro-pyridine precursor, such as 2-amino-6-methoxy-3-nitropyridine (B1334430), using metal-based reducing agents like stannous chloride in acidic media. google.com

Emerging research focuses on replacing such methods with more sustainable alternatives. Key areas of development include:

Catalytic Hydrogenation: Utilizing heterogeneous catalysts (e.g., palladium on carbon) with molecular hydrogen is a cleaner alternative to stoichiometric metal reductants, as the primary byproduct is water. google.com However, challenges such as catalyst leaching and poisoning need to be addressed for commercial-scale production. google.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring uniform and rapid heating. nih.gov This technique is a prime candidate for accelerating the synthesis of this compound and its precursors.

Green Solvents: Research is moving towards replacing traditional volatile organic solvents with greener alternatives like ionic liquids or polyethylene (B3416737) glycol (PEG), which are non-flammable and have low toxicity. rasayanjournal.co.inresearchgate.net

Solvent-Free and Mechanical Methods: Techniques such as ball milling, which involves mechanical force to induce chemical reactions, can eliminate the need for solvents entirely, leading to a more environmentally friendly process. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Potential Green Synthetic Routes

| Parameter | Conventional Route (e.g., SnCl2 Reduction) | Potential Green Route (e.g., Catalytic Hydrogenation) |

|---|---|---|

| Reducing Agent | Stannous chloride (SnCl2) | H2 gas with Pd/C catalyst |

| Solvent | Concentrated Hydrochloric Acid | Ethanol, Methanol, or other green solvents |

| Byproducts | Metal salts (significant waste) | Water |

| Reaction Time | Several hours | Potentially shorter, especially with microwave assistance |

| Work-up | Complex neutralization and extraction | Simple filtration of catalyst |

Exploration of Novel Reaction Pathways and Enhanced Selectivity Control

Beyond improving existing routes, future research will explore entirely new pathways to this compound that offer better control over selectivity. The synthesis of substituted pyridines can be challenging due to the potential for multiple isomers forming. For instance, in related syntheses involving dichloropyridines, the position of nucleophilic attack can be influenced by the electronic nature of other substituents on the ring, leading to mixtures of products. nih.gov

Future avenues for enhancing selectivity include:

Directed Ortho Metalation (DoM): This strategy could be employed on a simpler pyridine precursor to introduce the amino or methoxy (B1213986) groups with high regioselectivity.

Chemo-enzymatic Synthesis: The use of enzymes could offer unparalleled selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproduct formation.

Photochemical and Electrochemical Synthesis: These methods provide alternative energy sources that can unlock novel reaction pathways not accessible through traditional thermal methods, potentially leading to more direct and selective syntheses. rsc.org

Integration of the Compound into Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for generating chemical diversity efficiently. ichem.mdresearchgate.net The vicinal diamine functionality of this compound makes it an ideal building block for MCRs to create libraries of complex heterocyclic compounds.

One promising application is in the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an amidine, an aldehyde, and an isocyanide. rug.nl By using this compound as the amidine component, a diverse range of fused imidazo[1,2-a]pyridine (B132010) derivatives can be synthesized in a single, efficient step. This approach is highly valuable for drug discovery, as it allows for the rapid generation of many distinct molecules for biological screening.

Table 2: Hypothetical Groebke-Blackburn-Bienaymé MCR using the Target Compound

| Reactant 1 (Amidine) | Reactant 2 (Aldehyde) | Reactant 3 (Isocyanide) | Resulting Scaffold |

|---|---|---|---|

| This compound | Benzaldehyde | tert-Butyl isocyanide | Fused Imidazo[1,2-a]pyridine derivative |

| This compound | Furfural | Cyclohexyl isocyanide | Fused Imidazo[1,2-a]pyridine derivative |

| This compound | 4-Nitrobenzaldehyde | Benzyl isocyanide | Fused Imidazo[1,2-a]pyridine derivative |

Design of Next-Generation Catalytic Systems Utilizing the Chemical Compound as a Ligand

The presence of two nitrogen atoms—one on the pyridine ring and one on the exocyclic phenylamino (B1219803) group—positions this compound as an excellent candidate for a bidentate ligand in coordination chemistry. Such ligands are crucial for stabilizing metal centers and directing the activity and selectivity of catalysts. Phenylpyridine derivatives are already known to form highly effective palladium complexes for promoting cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net

Future research will likely focus on:

Synthesis of Metal Complexes: Preparing and characterizing complexes of this compound with various transition metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and copper (Cu).

Catalytic Applications: Testing the efficacy of these new metal complexes as catalysts in a range of organic transformations, including C-C and C-N cross-coupling reactions, asymmetric hydrogenation, and oxidation reactions. The electronic properties of the methoxy and phenylamino groups can be fine-tuned to modulate the catalytic activity.

Table 3: Potential Catalytic Applications of Metal Complexes

| Metal Center | Potential Catalyst Type | Potential Catalytic Application |

|---|---|---|

| Palladium (Pd) | Pd(II) Complex | Suzuki, Heck, Sonogashira Cross-Coupling Reactions |

| Rhodium (Rh) / Ruthenium (Ru) | Chiral Rh(I) or Ru(II) Complex | Asymmetric Hydrogenation |

| Copper (Cu) | Cu(I) or Cu(II) Complex | Ullmann Condensation, Click Chemistry |

| Iridium (Ir) | Ir(III) Complex | C-H Activation, Photoredox Catalysis |

Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and developing new transformations. Future research will increasingly rely on advanced, in situ characterization techniques to monitor the synthesis of this compound in real-time. These methods provide a continuous stream of data from a reacting mixture, allowing for the identification of transient intermediates and the determination of kinetic profiles.

Key techniques that will be applied include:

ReactIR (In Situ FT-IR) and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration changes of key functional groups, providing real-time kinetic data without the need for sampling.

Process NMR Spectroscopy: By placing an NMR probe directly into the reaction vessel, it is possible to monitor the appearance of products and the disappearance of reactants, offering detailed structural information on intermediates.

High-Resolution Mass Spectrometry (HRMS): Coupled with techniques like electrospray ionization (ESI), HRMS can be used to detect and identify low-concentration intermediates, providing crucial clues to the reaction mechanism.

Table 4: Application of Advanced Characterization Techniques

| Technique | Information Gained | Impact on Research |

|---|---|---|

| In Situ FT-IR (ReactIR) | Real-time concentration profiles of reactants, products, and key intermediates. Reaction kinetics. | Rapid optimization of reaction conditions (temperature, catalyst loading). |

| Process NMR | Structural confirmation of intermediates. Quantitative analysis of reaction components. | Unambiguous mechanistic elucidation. |

| Raman Spectroscopy | Monitoring of reactions in heterogeneous mixtures or with minimal sample preparation. | Facilitates study of catalytic reactions and crystallizations. |

| ESI-HRMS | Detection and identification of transient or low-abundance intermediates. | Provides snapshots of the reaction pathway, confirming proposed mechanisms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.